molecular formula C15H25NO2 B7629957 (8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone

(8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone

Cat. No. B7629957
M. Wt: 251.36 g/mol
InChI Key: FRKHPUWVKCMCSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone, also known as JNJ-7925476, is a novel compound that has shown promising results in scientific research.

Mechanism of Action

(8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone acts as a dual serotonin-norepinephrine reuptake inhibitor (SNRI), which means that it inhibits the reuptake of both serotonin and norepinephrine in the brain. By increasing the levels of these neurotransmitters, (8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone may help to alleviate symptoms of anxiety, depression, and schizophrenia.
Biochemical and Physiological Effects:
(8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone has been shown to have a dose-dependent effect on the levels of serotonin and norepinephrine in the brain. It also has a longer half-life than other SNRIs, which may lead to more sustained effects on neurotransmitter levels. In addition, (8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone has been shown to have minimal effects on other neurotransmitters, such as dopamine, which may reduce the risk of side effects.

Advantages and Limitations for Lab Experiments

One advantage of (8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone is its selectivity for serotonin and norepinephrine reuptake inhibition, which may reduce the risk of off-target effects. However, its longer half-life may also make it more difficult to study in lab experiments, as it may require longer washout periods between experiments. In addition, its novelty means that there is still much to learn about its effects and potential applications.

Future Directions

There are several future directions for research on (8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone. One area of interest is its potential use in combination with other drugs, such as antipsychotics or mood stabilizers, for the treatment of complex psychiatric disorders. Another area of interest is its potential use in non-psychiatric disorders, such as chronic pain or irritable bowel syndrome, where serotonin and norepinephrine may play a role in symptomatology. Finally, further studies are needed to better understand the long-term effects and safety of (8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone, particularly in vulnerable populations such as pregnant women or children.

Synthesis Methods

(8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone was first synthesized by Johnson & Johnson Pharmaceutical Research and Development in 2006. The synthesis method involves the reaction of 8-methyl-2-azaspiro[4.5]decan-2-amine with oxalyl chloride and 2-methyltetrahydrofuran to form the corresponding acid chloride, which is then reacted with 2-methyltetrahydrofuran and sodium methoxide to yield (8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone.

Scientific Research Applications

(8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone has been studied for its potential therapeutic effects in various diseases, including anxiety, depression, and schizophrenia. It has been shown to selectively inhibit the reuptake of serotonin and norepinephrine, two neurotransmitters that are involved in the regulation of mood and emotion.

properties

IUPAC Name

(8-methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-12-4-6-15(7-5-12)8-9-16(11-15)14(17)13-3-2-10-18-13/h12-13H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKHPUWVKCMCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)CCN(C2)C(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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